2,4,6-Tribromo-3-hydroxybenzaldehyde
Overview
Description
2,4,6-Tribromo-3-hydroxybenzaldehyde (TBH) is a brominated aromatic aldehyde with a wide range of applications in the field of organic synthesis. It is a valuable synthetic intermediate for the preparation of pharmaceuticals, fragrances, and other organic compounds. TBH is a colorless solid with a melting point of 192-193°C and a boiling point of 285-286°C. TBH is a highly reactive compound, and is therefore used in a variety of chemical reactions.
Scientific Research Applications
1. Catalysis and Organic Synthesis
2-Hydroxybenzaldehydes, including derivatives like 2,4,6-Tribromo-3-hydroxybenzaldehyde, are used in reactions with alkynes, alkenes, or allenes. These reactions, often catalyzed by rhodium-based systems, are essential in synthesizing various organic compounds (Kokubo et al., 1999).
2. Linkers in Solid Phase Organic Synthesis
Electron-rich benzaldehyde derivatives like this compound have been investigated as linkers in solid-phase organic synthesis. This application is pivotal in creating diverse chemical compounds, including pharmaceuticals (Swayze, 1997).
3. Chromatography and Analytical Chemistry
These compounds play a significant role in gas-liquid chromatographic analyses. The specific properties of halogenated hydroxybenzaldehydes, including tribromo derivatives, allow for the effective separation and analysis of complex mixtures (Korhonen & Knuutinen, 1984).
4. Natural Products and Marine Biology
In marine biology, derivatives of this compound have been isolated from marine red algae. These compounds exhibit radical-scavenging activity, which is significant in understanding marine ecosystems and potential pharmaceutical applications (Duan, Li, & Wang, 2007).
5. Medicinal Chemistry
The derivatives of this compound are used in synthesizing Schiff base compounds and metal-based triazole compounds. These synthesized compounds have shown promising results in antioxidant, enzyme inhibition, and antimicrobial properties, highlighting their importance in medicinal chemistry (Sumrra et al., 2018).
6. Environmental Chemistry
In environmental chemistry, transformations of halogenated aromaticaldehydes, including this compound, by anaerobic bacteria have been studied. These transformations are significant for understanding the environmental fate of these compounds and their potential impact on ecosystems (Neilson et al., 1988).
7. Drinking Water and Disinfection Byproducts
This compound has been identified as a precursor in the formation of new disinfection byproducts (DBPs) in drinking water. Understanding its role in DBP formation is crucial for evaluating drinking water safety and treatment methods (Pan et al., 2016).
8. Structural Analysis and Crystallography
The crystal structure of 2,4,6-tribromo-5-hydroxybenzaldehyde has been analyzed to understand its molecular geometry and intermolecular interactions. Such studies are essential in materials science and molecular engineering (Beja et al., 1998).
9. Polymer and Material Science
In polymer science, the compound has been used to prepare tris(hydroxybenzylthio)triazines, which are useful as antioxidants for polymers and other high molecular weight materials. This application is significant for developing new materials with enhanced stability and longevity (Garman, 1981).
Mechanism of Action
Target of Action
The primary target of 2,4,6-Tribromo-3-hydroxybenzaldehyde is DNA . The compound binds to DNA by covalent binding . This interaction plays a crucial role in its mechanism of action, as it leads to the inhibition of protein synthesis .
Mode of Action
This compound interacts with its targets, primarily DNA, through covalent binding . This binding inhibits the synthesis of proteins, which are essential for cell growth and function . Additionally, this compound also inhibits the cellular uptake of halides such as chloride and bromide ions .
Biochemical Pathways
The biochemical pathways affected by this compound primarily involve protein synthesis and ion transport . By inhibiting protein synthesis, the compound disrupts normal cellular function, leading to cell death . The inhibition of halide ion uptake can also disrupt cellular ion balance, further contributing to cell death .
Pharmacokinetics
Given its molecular weight of 35881 , it is likely that the compound has good bioavailability.
Result of Action
The result of the action of this compound is the induction of cell death . This is achieved through the inhibition of protein synthesis and the disruption of cellular ion balance . Specifically, it has been shown to induce cell death in human lung cancer cells in a concentration-dependent manner .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s storage temperature should be at room temperature in an inert atmosphere . This suggests that the compound’s stability and efficacy may be affected by temperature and the presence of reactive gases.
properties
IUPAC Name |
2,4,6-tribromo-3-hydroxybenzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Br3O2/c8-4-1-5(9)7(12)6(10)3(4)2-11/h1-2,12H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FAWOIFAFFUDNJX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1Br)O)Br)C=O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Br3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20181805 | |
Record name | Benzaldehyde, 3-hydroxy-2,4,6-tribromo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20181805 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
358.81 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
2737-22-6 | |
Record name | 2,4,6-Tribromo-3-hydroxybenzaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2737-22-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzaldehyde, 3-hydroxy-2,4,6-tribromo- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002737226 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzaldehyde, 3-hydroxy-2,4,6-tribromo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20181805 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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